Cas no 2243516-04-1 (Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl-)

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl-, is a specialized heterocyclic compound featuring a thienopyrimidine core with a carboxylic acid functionality at the 6-position. The 5-position is protected by a fluorenylmethoxycarbonyl (Fmoc) group, enhancing stability during synthetic processes, particularly in peptide coupling reactions. The 2,4-dimethyl substitutions contribute to steric and electronic modulation, making it valuable in medicinal chemistry and drug development. Its structural features enable precise functionalization, supporting applications in the synthesis of bioactive molecules or as a building block in organic synthesis. The Fmoc protection allows for selective deprotection under mild conditions, facilitating further derivatization.
Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- structure
2243516-04-1 structure
Product name:Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl-
CAS No:2243516-04-1
MF:C24H19N3O4S
MW:445.490364313126
CID:5263543

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl-
    • Inchi: 1S/C24H19N3O4S/c1-12-19-20(21(23(28)29)32-22(19)26-13(2)25-12)27-24(30)31-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11H2,1-2H3,(H,27,30)(H,28,29)
    • InChI Key: JXXPVIKVNFRFGJ-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(C)=C2C(NC(OCC3C4=C(C=CC=C4)C4=C3C=CC=C4)=O)=C(C(O)=O)SC2=N1

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-649776-0.25g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
0.25g
$1235.0 2025-03-14
Enamine
EN300-649776-5.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
5.0g
$3894.0 2025-03-14
Enamine
EN300-649776-10.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
10.0g
$5774.0 2025-03-14
Enamine
EN300-649776-1.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
1.0g
$1343.0 2025-03-14
Enamine
EN300-649776-0.05g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
0.05g
$1129.0 2025-03-14
Enamine
EN300-649776-2.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
2.5g
$2631.0 2025-03-14
Enamine
EN300-649776-0.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
0.5g
$1289.0 2025-03-14
Enamine
EN300-649776-0.1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
2243516-04-1 95.0%
0.1g
$1183.0 2025-03-14

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- Related Literature

Additional information on Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl-

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- (CAS No. 2243516-04-1): A Comprehensive Overview

Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- (CAS No. 2243516-04-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thienopyrimidine class, a heterocyclic structure that combines the properties of thiophene and pyrimidine, making it a versatile scaffold for drug discovery. The presence of multiple functional groups, including a carboxylic acid moiety and an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group, enhances its reactivity and potential applications in medicinal chemistry.

The Thieno[2,3-d]pyrimidine core structure is known for its ability to interact with biological targets in a unique manner due to its aromatic system and the presence of nitrogen atoms. This makes it an attractive candidate for developing novel therapeutic agents. The 6-carboxylic acid group provides a site for further functionalization, allowing chemists to attach various pharmacophores or linkers that can improve solubility, bioavailability, and target specificity. Additionally, the 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] moiety serves as a protecting group for the amino function, which is crucial in multi-step synthetic routes where selective reactions are required.

The 2,4-dimethyl substitution pattern on the thienopyrimidine ring further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery programs targeting various diseases. Recent studies have highlighted the importance of thienopyrimidine derivatives in developing treatments for cancer, infectious diseases, and inflammatory disorders.

In the realm of oncology research, Thieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The specific arrangement of substituents on the thienopyrimidine ring can fine-tune interactions with biological targets, leading to increased efficacy and reduced side effects. For instance, modifications at the 5-position can enhance binding to ATP pockets in kinases, while the carboxylic acid group can be used to link other pharmacophores that improve cell membrane permeability.

Moreover, the Fmoc protection of the amino group allows for controlled deprotection under mild acidic conditions during peptide synthesis or other chemical transformations. This feature is particularly valuable in peptide-based drug development where selective cleavage of protecting groups is essential. The fluorenylmethoxycarbonyl group is one of the most widely used protecting groups in organic synthesis due to its stability under various reaction conditions and ease of removal.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of Thieno[2,3-d]pyrimidine derivatives with high accuracy. Molecular docking studies have revealed that these compounds can interact with a variety of biological targets with high affinity. For example, virtual screening experiments have identified several thienopyrimidine derivatives as potent inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases such as rheumatoid arthritis.

The dimethyl substituents at positions 2 and 4 on the thienopyrimidine ring not only stabilize the molecule but also influence its conformational flexibility. This flexibility can be exploited to optimize interactions with biological targets by adjusting steric hindrance and electronic distribution. Additionally, these substituents can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases.

In conclusion, Thieno[2,3-d]pyrimidine-6-carboxylic acid, 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethyl- (CAS No. 2243516-04-1) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and functional groups make it an ideal scaffold for designing novel therapeutic agents with improved efficacy and reduced toxicity. Ongoing studies continue to explore its potential applications in various therapeutic areas, underscoring its significance as a building block in modern drug discovery.

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